molecular formula C21H20Cl2N2O3S B412845 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone CAS No. 304444-01-7

2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone

Cat. No. B412845
CAS RN: 304444-01-7
M. Wt: 451.4g/mol
InChI Key: ALKPUVREXSGINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone, also known as DPA-714, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzamides and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone is not fully understood, but it is believed to act as a selective agonist for TSPO. TSPO is involved in a variety of cellular processes, including cholesterol transport, apoptosis, and mitochondrial function. 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone has been found to modulate these processes by binding to TSPO and altering its conformation.
Biochemical and Physiological Effects
2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone has been found to have a variety of biochemical and physiological effects. In addition to its role as a TSPO agonist, 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone has been found to modulate the activity of various enzymes, including cytochrome P450 enzymes and monoamine oxidases. It has also been found to have anti-inflammatory and neuroprotective effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone in lab experiments is its high affinity and selectivity for TSPO. This makes it an ideal imaging agent for studying neuroinflammation in vivo. However, there are also some limitations to using 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone. For example, it has a short half-life, which can make it difficult to use in longitudinal studies. It also has low brain penetration, which can limit its usefulness in studying certain neurological disorders.

Future Directions

There are several future directions for research on 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone. One area of interest is the development of new TSPO ligands with improved brain penetration and longer half-lives. Another area of interest is the use of 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone in combination with other imaging agents to study multiple biomarkers simultaneously. Finally, there is also interest in using 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone to study the role of TSPO in various neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Conclusion
In conclusion, 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone is a small molecule that has been extensively studied for its potential applications in scientific research. It has been found to have high affinity and selectivity for TSPO, making it an ideal imaging agent for studying neuroinflammation in vivo. While there are some limitations to using 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone, there are also several future directions for research on this compound. Overall, 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone is a promising tool for studying the role of TSPO in various neurological disorders.

Synthesis Methods

The synthesis of 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone is a complex process that involves several steps. The first step is the reaction of 2,4-dichlorophenylamine with ethyl oxalyl chloride to produce 2,4-dichlorophenylglyoxylate. This intermediate is then reacted with piperidine and sodium ethoxide to produce the piperidine derivative. The final step involves the reaction of the piperidine derivative with 4-methylphenylsulfonyl chloride to produce 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone has been extensively studied for its potential applications in scientific research. One of the most promising applications is its use as a PET radioligand for imaging the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is upregulated in response to neuroinflammation and is therefore a potential biomarker for various neurodegenerative diseases. 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone has been found to have high affinity and selectivity for TSPO, making it an ideal imaging agent for studying neuroinflammation in vivo.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O3S/c1-14-5-8-16(9-6-14)29(26,27)20-21(25-11-3-2-4-12-25)28-19(24-20)17-10-7-15(22)13-18(17)23/h5-10,13H,2-4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKPUVREXSGINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=C(C=C(C=C3)Cl)Cl)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone

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